![molecular formula C19H18N6O3 B2820214 1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-40-9](/img/structure/B2820214.png)
1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focuses on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. These compounds were synthesized from ester ethoxycarbonylhydrazones with various primary amines, leading to derivatives with good to moderate activities against tested microorganisms. This research highlights the potential of triazole derivatives in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
Yakantham et al. (2019) designed and synthesized a series of thiazol-4-amine derivatives incorporating the oxadiazole moiety, which were tested for anticancer activity against various human cancer cell lines. These compounds showed promising activity, demonstrating the potential therapeutic applications of oxadiazole derivatives in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Photoinduced Molecular Rearrangements
Research by Buscemi, Vivona, & Caronna (1996) explored the photochemistry of 1,2,4-oxadiazoles, leading to the formation of 1,2,4-triazoles among other products. This study provides insights into the chemical behavior of oxadiazoles under photochemical conditions and could inform the development of novel compounds with potential applications in material science or as intermediates in organic synthesis (Buscemi, Vivona, & Caronna, 1996).
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group and evaluated their nematocidal activities. Some compounds exhibited significant activity against Bursaphelenchus xylophilus, suggesting the utility of oxadiazole derivatives in developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-7-5-4-6-14(15)25-17(20)16(22-24-25)19-21-18(23-28-19)12-8-10-13(26-2)11-9-12/h4-11H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDVGLLUDNPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
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